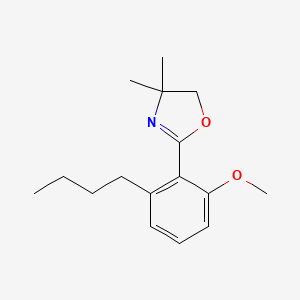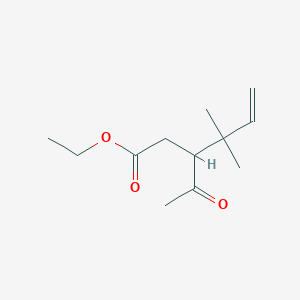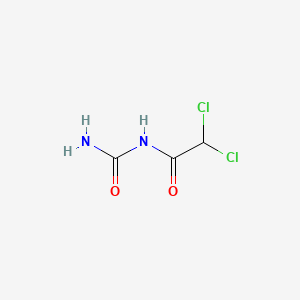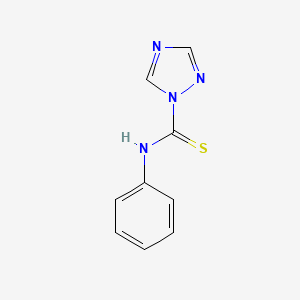
N-Phenyl-1H-1,2,4-triazole-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phenyl-1H-1,2,4-triazole-1-carbothioamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for drug design and other applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-1H-1,2,4-triazole-1-carbothioamide typically involves the reaction of phenyl isothiocyanate with 1H-1,2,4-triazole-1-amine under suitable conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product . The product is then purified by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .
化学反应分析
Types of Reactions
N-Phenyl-1H-1,2,4-triazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amines, and other derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
作用机制
The mechanism of action of N-Phenyl-1H-1,2,4-triazole-1-carbothioamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes, such as microbial cell wall synthesis and cancer cell proliferation.
Pathways Involved: It can inhibit key enzymes, disrupt cellular signaling pathways, and induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
1,2,3-Triazole: Another class of triazoles with similar biological activities but different structural properties.
1,3,4-Thiadiazole: Compounds with a similar sulfur-containing heterocyclic ring, known for their antimicrobial and anticancer activities.
Pyrazole: Five-membered nitrogen-containing heterocycles with diverse biological activities.
Uniqueness
N-Phenyl-1H-1,2,4-triazole-1-carbothioamide is unique due to its specific substitution pattern and the presence of both triazole and carbothioamide functionalities, which contribute to its distinct chemical and biological properties .
属性
CAS 编号 |
63976-77-2 |
|---|---|
分子式 |
C9H8N4S |
分子量 |
204.25 g/mol |
IUPAC 名称 |
N-phenyl-1,2,4-triazole-1-carbothioamide |
InChI |
InChI=1S/C9H8N4S/c14-9(13-7-10-6-11-13)12-8-4-2-1-3-5-8/h1-7H,(H,12,14) |
InChI 键 |
PTJOQYXJKFASTN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=S)N2C=NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one](/img/structure/B14501146.png)
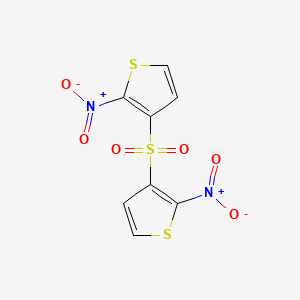
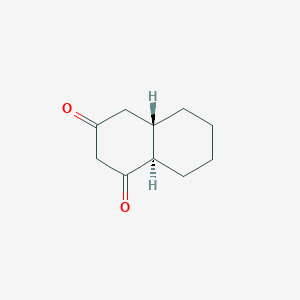
![1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride](/img/structure/B14501162.png)
silyl}methyl)dimethylsilane](/img/structure/B14501167.png)


![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)
